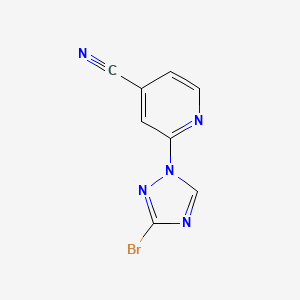

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHIXFDOIOXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile typically involves the reaction of 3-bromo-1H-1,2,4-triazole with 4-cyanopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coordination chemistry: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted triazole derivative.

Scientific Research Applications

Agricultural Chemistry

Compounds containing triazole structures are often explored for their herbicidal and fungicidal properties. The dual functionality of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile may enhance its efficacy in agrochemical applications by providing both pest resistance and plant growth regulatory effects.

Coordination Chemistry

The presence of both bromine and nitrile groups allows for potential coordination with metal ions. This property can be exploited in the synthesis of metal complexes that may exhibit unique catalytic or electronic properties. The compound's ability to act as a ligand could open avenues for research into new materials with tailored functionalities.

Case Study 1: Antimicrobial Activity

Research has highlighted the antimicrobial potential of triazole derivatives against various bacterial strains. A study evaluating the efficacy of related compounds demonstrated significant inhibition against Gram-positive bacteria . Although direct studies on this compound are lacking, these findings suggest a pathway for future investigations into its antimicrobial properties.

Case Study 2: Enzyme Inhibition

Investigations into enzyme inhibitors have shown that triazole derivatives can effectively inhibit enzymes like carbonic anhydrase and xanthine oxidase . These studies provide a framework for exploring the enzyme inhibition potential of this compound in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is closely related to 2-(1H-1,2,4-Triazol-1-yl)Pyridine-4-Carbonitrile (CymitQuimica Ref: 3D-RQB70035), which lacks the bromine atom at the triazole ring. This difference significantly alters physicochemical properties:

However, it may also reduce solubility compared to the non-brominated analogue .

Biological Activity

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 219508-87-9

- Molecular Formula : C₇H₅BrN₄

- Molecular Weight : 229.04 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| A549 | 26.0 | Inhibition of cell proliferation |

| NCI-H460 | 42.3 | Cell cycle arrest |

These values indicate that the compound has a promising profile for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 28.39 | COX-2 |

This inhibition suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial effects against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Enzyme Inhibition : It inhibits COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption of replication in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- In Vivo Model : In a mouse model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, supporting its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used strategy for constructing triazole-pyridine hybrids. For example, a similar compound, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile, was synthesized using THF/water (1:1) as solvent, copper sulfate as a catalyst, sodium ascorbate as a reductant, and heating at 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yielded 66% purity. Adjusting solvent ratios (e.g., polar aprotic vs. aqueous systems) or catalyst loading (e.g., 0.2–1.0 equiv Cu) can optimize yield and minimize byproducts .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound in synthetic batches?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for verifying regiochemistry and functional group integrity. For instance, ¹H NMR of a related triazole-pyrazole hybrid revealed distinct aromatic proton signals (δ = 8.86 ppm for triazole, δ = 7.40–8.02 ppm for phenyl). Mass spectrometry (EI-HRMS) confirmed molecular weight (e.g., [M]+ at m/z 236.0805), while IR spectroscopy validated nitrile stretches (~2242 cm⁻¹). Purity can be assessed via HPLC or TLC (e.g., Rf = 0.30 in cyclohexane/ethyl acetate 1:2) .

Q. How do solvent and catalyst systems influence the synthesis of pyridine-carbonitrile derivatives analogous to this compound?

- Methodological Answer : Biphasic systems (e.g., THF/water) enhance solubility of polar intermediates, while copper catalysts (e.g., CuSO₄) promote triazole cyclization. For pyridine-carbonitrile scaffolds, aqueous conditions with NaCl as a catalyst have been reported to improve yields in related reactions (e.g., pyrazolo[3,4-b]pyridine-5-carbonitriles). Temperature (50–80°C) and reaction time (12–24 hours) are key variables affecting regioselectivity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound and its derivatives?

- Methodological Answer : Molecular docking studies on triazole-pyridine hybrids (e.g., anticancer agents) involve simulating interactions with target proteins (e.g., kinases). For example, derivatives with bromo-substituted triazoles showed enhanced binding affinity due to halogen bonding with hydrophobic pockets. Software like AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions, guiding structural modifications (e.g., adding electron-withdrawing groups to the pyridine ring) .

Q. What strategies address discrepancies in spectroscopic data or unexpected byproduct formation during synthesis?

- Methodological Answer : Contradictions in ¹H NMR signals (e.g., unexpected splitting) may arise from tautomerism or residual solvents. Deuterated DMSO-d6 is recommended for resolving exchangeable protons (e.g., triazole NH). For byproducts, LC-MS can identify impurities, while adjusting stoichiometry (e.g., limiting alkyne equivalents to 1.3 equiv) or purification techniques (e.g., gradient flash chromatography) can mitigate side reactions .

Q. How can halogen substitution (e.g., bromine) at the triazole moiety be leveraged for further functionalization?

- Methodological Answer : The bromine atom at the triazole 3-position serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution. For example, 2-{[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile derivatives were synthesized via Buchwald-Hartwig amination, demonstrating the versatility of bromo-substituted intermediates .

Q. What are the implications of steric and electronic effects on the reactivity of the pyridine-carbonitrile scaffold?

- Methodological Answer : The electron-deficient pyridine-carbonitrile core facilitates nucleophilic aromatic substitution (e.g., at the 4-position). Steric hindrance from the triazole group can direct electrophilic attacks to specific sites. Computational DFT studies (e.g., using Gaussian) can map charge distribution and predict reactive hotspots, aiding in rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.